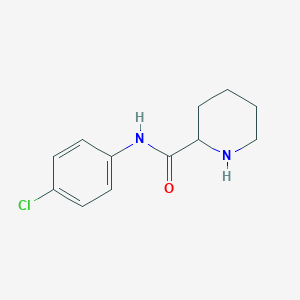![molecular formula C10H14O B170094 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one CAS No. 103386-85-2](/img/structure/B170094.png)
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one is a complex organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. Subsequent steps may include methylation and oxidation to introduce the dimethyl groups and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one has several applications in scientific research:
Chemistry: Used as a model compound to study tricyclic ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.1^2,7]octane: A simpler tricyclic compound without the dimethyl and ketone groups.
1,3-Dimethyladamantane: Another tricyclic compound with a different ring structure and substitution pattern.
Camphor: A bicyclic ketone with similar functional groups but a different ring system.
Uniqueness
1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one is unique due to its specific tricyclic structure and the presence of both dimethyl groups and a ketone functionality. This combination of features makes it a valuable compound for studying the reactivity and properties of tricyclic systems .
Propriétés
IUPAC Name |
1,5-dimethyltricyclo[3.3.0.02,7]octan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-3-7-6(8(9)11)5-10(7,9)2/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKZITYBMINAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(CC3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B170016.png)

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)


![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)


